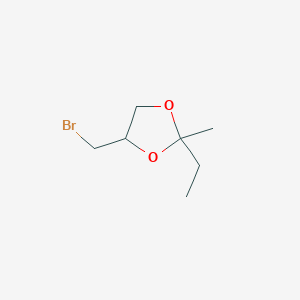![molecular formula C16H17ClO3 B13950794 Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate CAS No. 1242316-94-4](/img/structure/B13950794.png)
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate: is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic products and are known for their pleasant fragrances. This particular compound features a complex structure with a naphthalene ring, a chloro substituent, and a hydroxy group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene, which can be obtained through the chlorination of 3,4-dihydronaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Hydroxy Group: The next step involves the introduction of the hydroxy group. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent like osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Esterification: The final step is the esterification of the hydroxy compound with ethyl prop-2-enoate. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid (H2SO4) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro substituent, converting it to a hydroxy or amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or amines (RNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy or amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(1-bromo-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Ethyl 2-[(1-fluoro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Ethyl 2-[(1-iodo-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
Uniqueness
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate is unique due to its specific chloro substituent, which imparts distinct chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The presence of the chloro group can influence the compound’s interaction with biological targets and its overall stability.
Propiedades
Número CAS |
1242316-94-4 |
|---|---|
Fórmula molecular |
C16H17ClO3 |
Peso molecular |
292.75 g/mol |
Nombre IUPAC |
ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C16H17ClO3/c1-3-20-16(19)10(2)15(18)13-9-8-11-6-4-5-7-12(11)14(13)17/h4-7,15,18H,2-3,8-9H2,1H3 |
Clave InChI |
VTGAUQAYUUCZPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


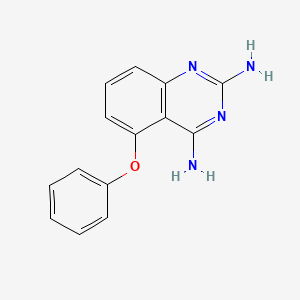

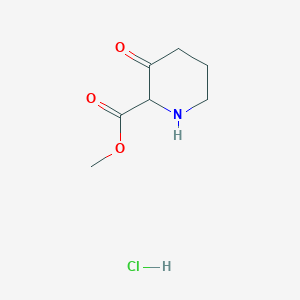
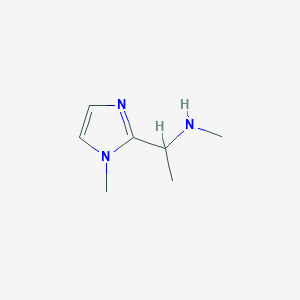

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
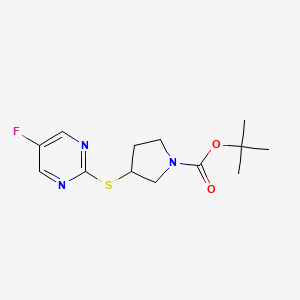
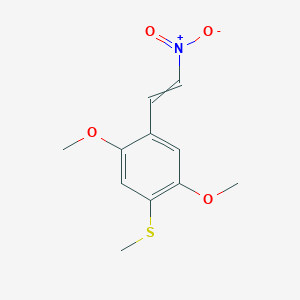
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
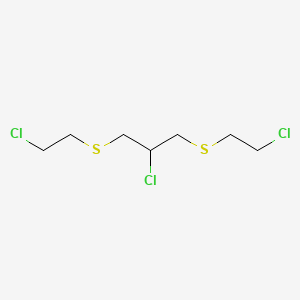
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)

